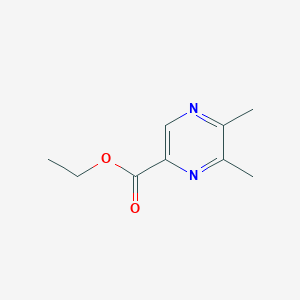![molecular formula C14H14O2 B1628951 (3'-Methoxy-[1,1'-biphenyl]-4-yl)methanol CAS No. 81443-45-0](/img/structure/B1628951.png)
(3'-Methoxy-[1,1'-biphenyl]-4-yl)methanol
Übersicht
Beschreibung
“(3’-Methoxy-[1,1’-biphenyl]-4-yl)methanol” is a biochemical used for proteomics research . It is a derivative of biphenyl, which is an aromatic hydrocarbon with a molecular formula (C6H5)2 . Biphenyl is a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Synthesis Analysis
The synthesis of biphenyl derivatives involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . The Grignard reaction is also used in the synthesis of biphenyl compounds .Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . In the case of “(3’-Methoxy-[1,1’-biphenyl]-4-yl)methanol”, there is a methoxy group attached to one of the phenyl rings .Chemical Reactions Analysis
Biphenyls undergo similar reactions to benzene as they both undergo electrophilic substitution reactions . The first step in the hydrolysis of bifenazate, a biphenyl derivative, is an oxidation reaction producing bifenazate-diazene, which then hydrolyses to produce methoxy- and hydroxy- biphenyls .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
(3'-Methoxy-[1,1'-biphenyl]-4-yl)methanol has been utilized in asymmetric synthesis, particularly as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This involves bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Diagnostic Applications in Medicine
The compound crystallizes as a methanol disolvate and finds applications as a PET radiotracer in the early diagnosis of Alzheimer’s disease. Its structure, including the dihedral angle between the biphenyl rings and the conformation of the heterocyclic ring, has been studied in detail (Altomare et al., 2014).
Organic Chemistry Synthesis
The compound has been involved in the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives through a novel Prins cyclization, showcasing its utility in creating new organic molecules with potentially varied applications (Reddy et al., 2012).
Surface Science and Catalysis
In surface science, it has been used to study the surface sites of ceria nanocrystals, where methanol adsorption and desorption were monitored to understand the nature of surface sites on metal oxide catalysts (Wu, Li, Mullins, & Overbury, 2012).
Photoreactivity in Organic Chemistry
The compound participates in photo-reorganization reactions in organic chemistry, particularly in the formation of angular pentacyclic compounds and chromenones, which are significant in synthesizing complex organic structures (Dalal et al., 2017).
Photogeneration and Chemistry
It is also relevant in the study of photogeneration and chemistry of biphenyl quinone methides, which are intermediates in toxicology and biological chemistry. Its role in generating these intermediates and the subsequent reactions has been explored (Xu, Lukeman, & Wan, 2006).
Electrochemical Studies
The compound plays a role in electrochemical studies, particularly in the oxidation of 3,4,5-trimethoxytoluene, leading to the formation of biphenyl products. This has implications in electroanalytical chemistry and materials science (Said et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIHRRZFDGSFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602534 | |
| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81443-45-0 | |
| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride](/img/structure/B1628868.png)





![5-Phenylbenzo[J]fluoranthene](/img/structure/B1628880.png)
![Imidazo[2,1-b][1,3,4]thiadiazol-6-amine](/img/structure/B1628882.png)






